molecular formula C10H13F2NO2 B13055202 (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13055202
M. Wt: 217.21 g/mol
InChI Key: MEEKLVVMEKPWBO-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a difluoromethoxy group, and a phenyl ring, making it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Chiral synthesis: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction may produce secondary amines.

Scientific Research Applications

(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Amino-1-[2-(methoxy)phenyl]propan-2-OL: A compound with a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1

InChI Key

MEEKLVVMEKPWBO-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Origin of Product

United States

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